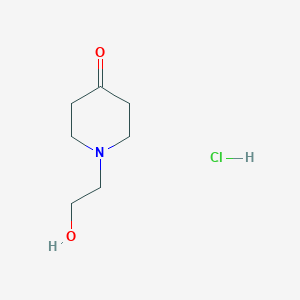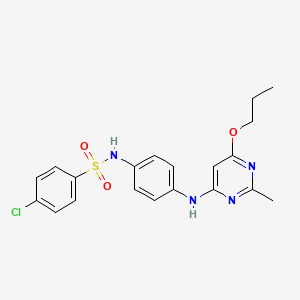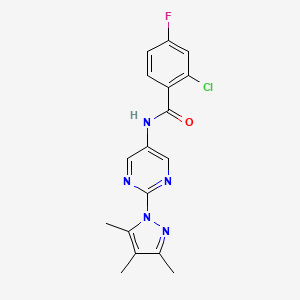![molecular formula C16H15ClN2O B2419556 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-56-3](/img/structure/B2419556.png)
2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with a benzimidazole core structure. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have been widely used in various fields due to their biological activities . This compound has a benzyl group substituted at the 1-position of the benzimidazole ring, which is further substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring attached to a benzyl group substituted with a chlorine atom . The exact structure can be represented by the SMILES string: ClC1=CC=C(C=C1)CN2C(CO)=NC3=C2C=CC=C3 .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the benzimidazole ring, the benzyl group, and the chlorine atom. The benzimidazole ring is a weakly basic and aromatic, and can participate in various reactions such as alkylation, acylation, and nitration . The chlorine atom on the benzyl group can be displaced by nucleophiles in a nucleophilic aromatic substitution reaction .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- A study by Taj et al. (2020) details the synthesis of benzimidazole derivatives including 1-(1H-benzimidazol-2-yl)ethanol (HBE), highlighting a green protocol for rapid production. The synthesized compounds were tested for various activities including antioxidant potential and enzymatic inhibition (Taj et al., 2020).
Modification for Therapeutic Potential
- Shchegol'kov et al. (2013) describe the modification of 2-(trifluoromethyl)-1H-benzimidazole, leading to derivatives with moderate tuberculostatic activity. This research demonstrates the potential of benzimidazole derivatives in therapeutic applications (Shchegol'kov et al., 2013).
Application in Coordination Chemistry
- Research by Esparza-Ruiz et al. (2009) investigates the reactions of 2-(1H-benzimidazol-2-yl)phenol with various metal compounds, producing complexes that contribute to the understanding of coordination chemistry and potential applications in material science (Esparza-Ruiz et al., 2009).
Boron-Neutron-Capture Therapy (BNCT) and Positron-Emission Tomography (PET)
- Santos et al. (2000) focus on synthesizing carbaboranyl compounds, including benzimidazoles, for applications in cancer treatment via BNCT and in vivo compound-distribution measurements using PET (Santos et al., 2000).
Nonlinear Optical Properties
- A study by Carella et al. (2007) highlights the nonlinear optical performances of polymers containing benzimidazole chromophores, which can have implications in photonics and optoelectronic applications (Carella et al., 2007).
Helicobacter pylori Treatment
- Carcanague et al. (2002) present novel structures derived from benzimidazole derivatives showing potent activities against the gastric pathogen Helicobacter pylori, indicating their potential in developing new anti-H. pylori agents (Carcanague et al., 2002).
Propriétés
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETKACRYTQSJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)



![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)
![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2419486.png)





